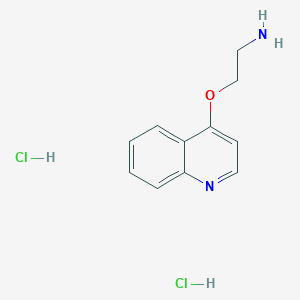

4-(2-Aminoethoxy)quinoline dihydrochloride

Übersicht

Beschreibung

4-(2-Aminoethoxy)quinoline dihydrochloride (4-AEQ dihydrochloride) is an organic compound used in scientific research experiments. It is a colorless, water-soluble solid with a melting point of 191-193 °C. 4-AEQ dihydrochloride is an important reagent in organic synthesis due to its ability to act as a nucleophile and an acid. It has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 4-AEQ dihydrochloride has been studied for its potential biochemical and physiological properties.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication

Quinoline derivatives, including those related to 4-(2-Aminoethoxy)quinoline dihydrochloride, have been studied for their photovoltaic properties. Research by Zeyada, El-Nahass, and El-Shabaan (2016) demonstrates the use of quinoline derivatives in the fabrication of heterojunction diodes, highlighting their potential in photodiode applications due to their rectification behavior and photovoltaic properties under various illumination conditions. This study indicates the potential of these derivatives in the development of energy-efficient devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Fluorescent Quinoline Derivatives

Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying biological systems. Stadlbauer, Avhale, Badgujar, and Uray (2009) synthesized 2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, highlighting their potential in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. This property is crucial for applications in biological imaging and molecular tagging (Stadlbauer, Avhale, Badgujar, & Uray, 2009).

Applications in Antimalarial Drug Development

Quinoline derivatives play a significant role in antimalarial drug development. The research by Cohen and Yielding (1965) explored the interaction of chloroquine, a quinoline derivative, with deoxyribonucleic acid (DNA), suggesting its potential mechanism in interfering with cellular processes in malarial parasites. This study provides insights into how quinoline derivatives can be effective in the treatment of malaria (Cohen & Yielding, 1965).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives have shown promise as corrosion inhibitors. Singh, Srivastava, and Quraishi (2016) investigated quinoline derivatives for their corrosion mitigation effect on mild steel in acidic medium. These compounds, including amino-substituted derivatives, were effective in inhibiting corrosion, highlighting their potential in industrial applications to prevent material degradation (Singh, Srivastava, & Quraishi, 2016).

Potential in Alzheimer's Disease Treatment

Research on quinoline derivatives also extends to neurodegenerative diseases like Alzheimer's. Pinz et al. (2018) studied the effect of a quinoline derivative, 7-chloro-4-(phenylselanyl) quinoline, on memory impairment and anxiety in an Alzheimer's disease model. This compound showed potential in protecting against learning and memory impairment and anxiety, suggesting its utility in therapeutic applications for neurodegenerative disorders (Pinz et al., 2018).

Wirkmechanismus

Target of Action

4-aminoquinolines like chloroquine and amodiaquine have been used for the control and eradication of malaria . They interfere with the parasite’s metabolism .

Mode of Action

The exact mechanism of antiparasitic action is unknown; however, quinacrine, another 4-aminoquinoline, binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .

Biochemical Pathways

Quinacrine inhibits succinate oxidation and interferes with electron transport .

Result of Action

The success of 4-aminoquinolines has been based on their excellent clinical efficacy. Their value has diminished due to the emergence of widespread parasite resistance .

Action Environment

The efficacy of 4-aminoquinolines can be influenced by environmental factors such as the prevalence of resistant parasites .

Eigenschaften

IUPAC Name |

2-quinolin-4-yloxyethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHWWOSQAFWGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

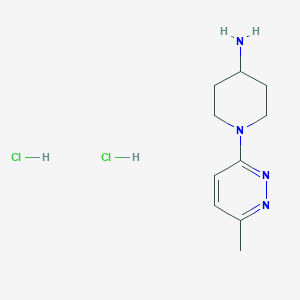

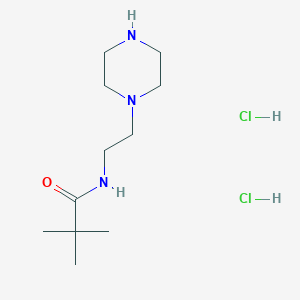

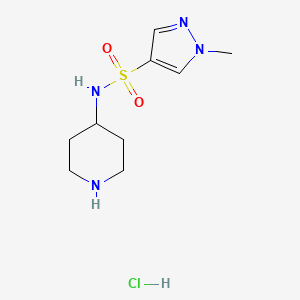

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)

![3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473412.png)

![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)

![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)